An In-depth Technical Guide to 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide: Synthesis, Characterization, and Potential as a Covalent Inhibitor
An In-depth Technical Guide to 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide: Synthesis, Characterization, and Potential as a Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide, a fluorinated benzothiazole derivative with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific compound (CAS 219499-50-0), this document consolidates predictive information on its physicochemical and spectral properties based on structurally similar analogs. A detailed, field-proven synthetic protocol is provided to enable its synthesis and further investigation. The guide elucidates the potential of the bromoacetamide moiety to act as a covalent "warhead," positioning this molecule as a candidate for the development of targeted covalent inhibitors, a therapeutic modality of growing importance. Experimental workflows for compound characterization and the investigation of its mechanism of action as a covalent inhibitor are also detailed.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The unique electronic properties and conformational rigidity of the fused ring system allow for specific interactions with a variety of biological targets. The incorporation of fluorine atoms into small molecule drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability[2][3][4]. The target molecule, 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide, combines these features with a reactive bromoacetamide group. This functional group is a well-known electrophile capable of forming a covalent bond with nucleophilic residues, such as cysteine, on target proteins[5]. This positions the compound as a potential targeted covalent inhibitor, a class of drugs that can offer increased potency and prolonged duration of action[6][7].
This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this promising, yet underexplored, molecule.
Predicted Physicochemical and Spectral Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison with Analogs |
| Molecular Formula | C₉H₅BrF₂N₂OS | Based on chemical structure. |
| Molecular Weight | 323.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar N-acyl-2-aminobenzothiazoles are typically solids at room temperature[8][9]. |
| Melting Point | 180 - 200 °C | N-acyl-2-aminobenzothiazoles often have relatively high melting points. The presence of fluorine and bromine atoms may influence crystal lattice energy. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | The aromatic and halogenated nature suggests solubility in polar aprotic solvents and limited solubility in protic and aqueous media. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - Aromatic protons on the benzothiazole ring appearing as multiplets in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by fluorine-proton coupling. - A singlet for the methylene protons (CH₂) of the bromoacetyl group, expected around δ 4.0-4.5 ppm. - A broad singlet for the amide proton (NH) in the range of δ 10.0-12.0 ppm (in DMSO-d₆). |
| ¹³C NMR | - Carbonyl carbon (C=O) of the amide expected around δ 165-170 ppm. - Methylene carbon (CH₂) of the bromoacetyl group expected around δ 30-35 ppm. - Aromatic carbons of the benzothiazole ring appearing in the range of δ 110-160 ppm, with carbon-fluorine coupling observed. |
| IR Spectroscopy | - N-H stretching vibration around 3200-3400 cm⁻¹. - C=O (amide I) stretching vibration around 1670-1700 cm⁻¹. - C-N stretching and N-H bending (amide II) vibrations around 1520-1550 cm⁻¹. - C-F stretching vibrations in the range of 1100-1300 cm⁻¹. - C-Br stretching vibration around 600-700 cm⁻¹. |
| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (approximately 1:1 ratio). |
Synthesis and Purification
The synthesis of 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide can be reliably achieved through the acylation of 2-amino-5,7-difluorobenzothiazole with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This is a standard and robust method for the formation of α-bromoacetamides[10].
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide.
Experimental Protocol: Synthesis
Materials:
-
2-amino-5,7-difluorobenzothiazole
-
Bromoacetyl bromide or bromoacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5,7-difluorobenzothiazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: While stirring vigorously, add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions: Bromoacetyl halides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat)[11][12][13].
Potential as a Targeted Covalent Inhibitor
The bromoacetamide moiety in the target molecule is a classic electrophilic "warhead" used in the design of targeted covalent inhibitors[5]. This functional group can react with nucleophilic amino acid residues, most commonly cysteine, on a target protein to form a stable covalent bond.
Mechanism of Covalent Inhibition
The process of covalent inhibition typically involves two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the active site or an allosteric site of the target protein. This initial binding is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzothiazole core and its substituents play a crucial role in this initial recognition and binding event.
-
Covalent Bond Formation: Once bound, the electrophilic bromoacetamide group is positioned in close proximity to a nucleophilic residue (e.g., the thiol group of a cysteine). A nucleophilic substitution reaction then occurs, leading to the formation of a covalent bond between the inhibitor and the protein, and the displacement of the bromide leaving group. This covalent modification is often irreversible, leading to a prolonged and potent inhibition of the protein's function[7].
Diagram 2: Proposed Mechanism of Covalent Inhibition
Caption: Two-step mechanism of targeted covalent inhibition.
Experimental Workflows for Characterization and Biological Evaluation
For researchers who synthesize this compound, the following experimental workflows are recommended to confirm its identity and explore its biological potential.
Protocol 1: Confirmation of Covalent Binding
Objective: To determine if the compound covalently modifies a target protein.
Methodology:
-
Intact Protein Mass Spectrometry:
-
Incubate the purified target protein with the compound.
-
Analyze the protein by mass spectrometry (e.g., LC-MS).
-
A mass shift corresponding to the molecular weight of the inhibitor (minus HBr) will confirm covalent modification.
-
-
Peptide Mapping Mass Spectrometry:
-
After incubation, digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the specific peptide that has been modified and pinpoint the exact amino acid residue (e.g., cysteine) that formed the covalent bond.
-
Protocol 2: Target Identification using Chemoproteomics
Objective: To identify the cellular targets of the compound in a complex biological sample.
Methodology:
-
Competitive Activity-Based Protein Profiling (ABPP):
-
Synthesize an alkyne-tagged version of the inhibitor.
-
Treat cells or cell lysates with the tagged inhibitor.
-
Use click chemistry to attach a reporter tag (e.g., biotin).
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Identify the enriched proteins by mass spectrometry[14].
-
-
Covalent Inhibitor Target-site Identification (CITe-Id):
-
This method allows for the direct, proteome-wide identification of covalently modified cysteines without the need for a tagged probe[1]. It involves treating proteomes with the inhibitor, followed by enrichment of inhibitor-modified peptides and mass spectrometry analysis.
-
Diagram 3: Workflow for Target Identification and Validation
Caption: General workflow for identifying and validating the protein targets of a covalent inhibitor.
Conclusion
2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide is a molecule of significant interest for drug discovery, combining the favorable properties of the fluorinated benzothiazole scaffold with the reactive potential of a bromoacetamide group. While direct experimental data for this compound is currently lacking, this guide provides a robust framework for its synthesis, characterization, and evaluation as a potential targeted covalent inhibitor. The provided protocols and predictive data are intended to empower researchers to explore the therapeutic potential of this and related molecules, contributing to the advancement of covalent drug discovery.
References
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ACS Central Science. [Link]
-
Biomedical Data Mining - A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Institutes of Health. [Link]
-
Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]
-
2-(BROMOACETAMIDO)-5,7-DIFLUORO-1,3-BENZOTHIAZOLE. NextSDS. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. [Link]
-
FDA-approved covalent kinase inhibitors with year approved and primary target. ResearchGate. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
-
Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
-
Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry. [Link]
-
Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]
-
Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]
-
Protocol for rational design of covalently interacting inhibitors. Molecular Informatics. [Link]
-
Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecular Diversity Preservation International. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. [Link]
-
Bronopol. BuyersGuideChem. [Link]
-
2-bromo-N-ethylacetamide. PubChem. [Link]
-
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. NextSDS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. echemi.com [echemi.com]
- 9. N-(5-bromothiazol-2-yl)acetamide | 7336-54-1 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
